4-Nitrophenyl a-L-arabinofuranoside

Glycoside Hydrolase Mechanistic Enzymology Assay Development

4-Nitrophenyl α-L-arabinofuranoside (4NPA) is a synthetic, chromogenic glycoside substrate with a molecular weight of 271.22 g/mol and a purity typically ≥98%. It is specifically designed for the detection and kinetic characterization of α-L-arabinofuranosidase (EC 3.2.1.55) enzymes, which act on the α-L-arabinofuranosyl linkage to release the yellow chromophore 4-nitrophenol.

Molecular Formula C11H13NO7
Molecular Weight 271.22 g/mol
CAS No. 6892-58-6
Cat. No. B045265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl a-L-arabinofuranoside
CAS6892-58-6
Synonymsp-Nitrophenylarabinofuranoside;  p-Nitrophenyl-α-L-arabinofuranoside
Molecular FormulaC11H13NO7
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1
InChIKeyDUYYBTBDYZXISX-UKKRHICBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl α-L-arabinofuranoside (CAS 6892-58-6): A Validated Chromogenic Substrate for α-L-Arabinofuranosidase


4-Nitrophenyl α-L-arabinofuranoside (4NPA) is a synthetic, chromogenic glycoside substrate with a molecular weight of 271.22 g/mol and a purity typically ≥98% . It is specifically designed for the detection and kinetic characterization of α-L-arabinofuranosidase (EC 3.2.1.55) enzymes, which act on the α-L-arabinofuranosyl linkage to release the yellow chromophore 4-nitrophenol [1]. This compound is a critical tool component in biomass degradation research, enzymatic cocktails for biofuel production, and food chemistry, due to its furanose ring structure which differentiates it from pyranoside-based substrates [2].

Why 4-Nitrophenyl α-L-arabinofuranoside Cannot Be Simply Substituted by Other pNP-Glycosides


The functional specificity of 4-Nitrophenyl α-L-arabinofuranoside is dictated by its α-L-arabinofuranose configuration. Generic substitution with other 4-nitrophenyl-glycosides, such as 4-nitrophenyl β-D-xylopyranoside (4NPX) or 4-nitrophenyl α-L-arabinopyranoside, is not viable because the target enzymes (α-L-arabinofuranosidases) exhibit profound selectivity for the furanose ring and the α-anomeric linkage [1]. Critical active-site residues in GH51 and GH43 families are positioned to interact with the conformational flexibility and specific hydroxyl group orientation of the arabinofuranose moiety, a property not shared by pyranose sugars which require greater distortion energy for catalysis [2]. Consequently, using structural mimics can lead to orders-of-magnitude lower catalytic efficiencies, mischaracterization of enzyme specificity, and complete assay failure [3].

Head-to-Head Quantitative Evidence for Selecting 4-Nitrophenyl α-L-arabinofuranoside


Intrinsic Faster Hydrolysis vs. 4-Nitrophenyl β-D-Xylopyranoside (4NPX)

The intrinsic reactivity of the arabinofuranose ring makes 4NPA the superior substrate for mechanistic studies. Conformational inversion, a key step in glycoside hydrolysis, occurs 7–8 kcal/mol more readily in furanoses than pyranoses [1]. Spontaneous glycoside hydrolysis rates follow the order 4-nitrophenyl-α-L-arabinofuranoside (4NPA) > 4-nitrophenyl-β-D-xylopyranoside (4NPX) > xylobiose (X2) [2]. This higher intrinsic reactivity is a fundamental property of the compound, making it a more reactive substrate for screening purposes and requiring less catalytic machinery for bond cleavage.

Glycoside Hydrolase Mechanistic Enzymology Assay Development

300-Fold Higher Specific Activity for α-Arabinofuranosidase Compared to pNP-Xylopyranoside

For the GH51 α-L-arabinofuranosidase TlAbf51 from Talaromyces leycettanus, the substrate selectivity is overwhelmingly in favor of 4NPA over its closest pyranoside analog. The specific activity towards 4NPA is 1068 ± 8.4 U/mg, which is a 300-fold higher relative activity compared to the activity towards 4-nitrophenyl-β-D-xylopyranoside (4NPX) under the same conditions [1]. This demonstrates that 4NPA is not merely a substitute but the cognate substrate for which this class of enzymes is evolved.

Enzyme Kinetics GH51 Arabinofuranosidase Biomass Conversion

Superior Catalytic Efficiency (kcat/Km = 5712 mM⁻¹s⁻¹) Defines Benchmark Performance

The catalytic efficiency (kcat/Km) of an enzyme towards 4NPA is a standard benchmark in the field. The recombinant GH51 enzyme TlAbf51 exhibits a kcat/Km of 5712 mM⁻¹s⁻¹ for 4NPA, which is reported to be higher than most other characterized fungal arabinofuranosidases on this substrate [1]. This sets a quantifiable performance standard. In contrast, the enzyme's catalytic efficiency for other pNP-glycoside substrates, including 4-nitrophenyl α-D-galactopyranoside, 4-nitrophenyl α-D-glucopyranoside, and 4-nitrophenyl α-L-arabinopyranoside, is negligible, showing the exclusive link between the substrate's arabinofuranosyl configuration and high catalytic turnover [2].

Catalytic Proficiency Enzyme Efficiency Fungal Arabinofuranosidases

Critical for Differentiating Arabinofuranosidase vs. Arabinopyranosidase Activity

A key point of experimental rigor is the ability to distinguish between arabinofuranosidase (EC 3.2.1.55) and arabinopyranosidase activities. Use of the incorrect substrate can lead to misannotation. For the exemplary arabinofuranosidase from Aspergillus fumigatus, the activity towards 4-nitrophenyl α-L-arabinofuranoside is 100%, whereas the activity towards its pyranoside analog, 4-nitrophenyl α-L-arabinopyranoside, is described as 'very low' [1]. This stark contrast confirms that the furanose ring is essential for enzyme recognition and that 4NPA is the sole appropriate chromogenic substrate for directly assaying EC 3.2.1.55 activity.

Enzyme Classification Substrate Specificity CAZyme Profiling

Defined Solubility and Stability Profile for Reproducible Assay Conditions

The utility of a chromogenic substrate is directly tied to its chemical stability and solubility, which govern assay preparation and reproducibility. 4-Nitrophenyl α-L-arabinofuranoside has a well-defined solubility of 50 mg/mL in methanol, producing a clear, light yellow solution . This defined solubility allows for straightforward stock solution preparation and its introduction into aqueous assay buffers at low organic solvent concentrations. The compound is characterized as a solid with a melting point of 157-159°C and requires storage at -20°C, a profile consistent with other precision biochemical reagents .

Assay Standardization Formulation Chemical Stability

Procurement-Driven Application Scenarios for 4-Nitrophenyl α-L-arabinofuranoside


High-Throughput Screening (HTS) of α-L-Arabinofuranosidase Libraries for Biomass Saccharification

In the search for novel thermostable and highly active arabinofuranosidases for biofuel production, 4NPA is the substrate of choice for primary screening. As demonstrated by the 300:1 activity ratio over 4NPX [1] and the high catalytic proficiency (kcat/Km = 5712 mM⁻¹s⁻¹) [2], 4NPA enables the sensitive, quantitative detection of desired enzyme activity in microplate formats, even from unpurified lysates. Its use directly correlates with arabinoxylan debranching efficiency [3], making it an essential filter before resource-intensive natural substrate assays.

Mechanistic and Structural Biology Studies of GH43 and GH51 Hydrolases

The differential requirement for substrate distortion between the flexible furanose ring of 4NPA and the rigid pyranose ring of 4NPX (a 7–8 kcal/mol difference) makes a comparative kinetic analysis with both substrates a powerful diagnostic tool [4]. Scientists can procure 4NPA and 4NPX as a pair to probe active-site architecture, as demonstrated by site-directed mutagenesis studies where the ratio (kcat/Km)4NPX/(kcat/Km)4NPA changes dramatically upon mutation of key residues [5]. 4NPA is the lighter component for probing the conformational flexibility of the enzyme's subsites.

Functional Annotation and Correct Classification of CAZymes

The unambiguous discrimination between arabinofuranosidase (EC 3.2.1.55) and arabinopyranosidase activity is a critical step in the enzyme annotation pipeline. The complete lack of activity of authentic arabinofuranosidases on the pyranoside form [6] means that a positive signal with 4NPA is a definitive initial screen for EC 3.2.1.55 activity. Procuring this specific substrate eliminates false annotations that occur when less specific chromogenic substrates are used, ensuring database integrity and guiding correct biotechnological exploitation.

Quality Control and Activity Assay for Commercial Enzyme Cocktails

For companies formulating enzyme blends for animal feed, baking, or biorefining, lot-to-lot consistency in arabinofuranosidase activity is a crucial quality parameter. Using 4NPA allows for a rapid, spectrophotometric activity assay that is directly correlated to the enzyme's debranching function on complex substrates [3]. The defined solubility of 4NPA (50 mg/mL in methanol) ensures reproducible preparation of QC standards across different production facilities .

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